- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents, Biochemical Pharmacology (Amsterdam, 2021, 183,

Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

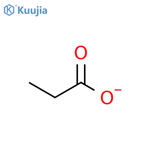

938-46-5 structure

Nome del prodotto:1-(2,5-Dihydroxyphenyl)propan-1-one

1-(2,5-Dihydroxyphenyl)propan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2',5'-dihydroxypropiophenone

- 1-(2,5-dihydroxyphenyl)propan-1-one

- 2,5-Dihydroxypropiophenone

- EINECS 213-343-8

- Propiophenone,2',5'-dihydroxy

- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)

- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)

- 1-(2,5-dihydroxyphenyl)-1-propanone

- 2′,5′-Dihydroxypropiophenone

- NSC 87567

- MFCD00016465

- CS-0256650

- AKOS002392970

- 938-46-5

- G77431

- Propiophenone, 2',5'-dihydroxy-

- BRN 1938824

- SCHEMBL1129352

- NSC87567

- 1-(2,5-Dihydroxyphenyl)-1-propanone #

- 1-Propanone,5-dihydroxyphenyl)-

- WLN: QR DQ BV2

- A844721

- 1-Propanone, 1-(2,5-dihydroxyphenyl)-

- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone

- NS00039688

- NSC-87567

- Propiophenone,5'-dihydroxy-

- DB-057438

- MZ5ZW5SJ67

- DTXSID60239657

- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H

- EN300-6504460

- UNII-MZ5ZW5SJ67

- 1-(2,5-Dihydroxyphenyl)propan-1-one

-

- MDL: MFCD00016465

- Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3

- Chiave InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N

- Sorrisi: O=C(CC)C1C(O)=CC=C(O)C=1

- BRN: 1938824

Proprietà calcolate

- Massa esatta: 166.06300

- Massa monoisotopica: 166.063

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 167

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 31

- XLogP3: niente

- Carica superficiale: 0

- Superficie polare topologica: 57.5A^2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.1708 (rough estimate)

- Punto di fusione: 95-99 °C

- Punto di ebollizione: 254.38°C (rough estimate)

- Punto di infiammabilità: 171.7°C

- Indice di rifrazione: 1.5500 (estimate)

- PSA: 57.53000

- LogP: 1.69050

- Solubilità: Non determinato

1-(2,5-Dihydroxyphenyl)propan-1-one Informazioni sulla sicurezza

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S37/39-S26

- RTECS:UH0420000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one Dati doganali

- CODICE SA:2914501900

- Dati doganali:

Codice doganale cinese:

2914501900Panoramica:

2914501900 Altri chetofenoli. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

2914501900 altri chetoni-fenoli. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

1-(2,5-Dihydroxyphenyl)propan-1-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-21952-5MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-275540-5g |

2',5'-Dihydroxypropiophenone, |

938-46-5 | 5g |

¥587.00 | 2023-09-05 | ||

| TRC | D452518-10mg |

1-(2,5-Dihydroxyphenyl)propan-1-one |

938-46-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Cooke Chemical | F835321-5g |

2',5'-Dihydroxypropiophenone |

938-46-5 | 97 | 5g |

RMB 484.80 | 2025-02-21 | |

| Key Organics Ltd | MS-21952-10MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-6504460-0.25g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.25g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-100.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 100g |

$288.0 | 2023-05-29 | |

| Enamine | EN300-6504460-0.1g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.1g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-5.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 5g |

$92.0 | 2023-05-29 | |

| Enamine | EN300-6504460-50.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 50g |

$206.0 | 2023-05-29 |

1-(2,5-Dihydroxyphenyl)propan-1-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Zinc chloride ; 90 s, 40 °C

Riferimento

- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated

Riferimento

- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C

Riferimento

- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships, Food Chemistry, 2020, 321,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Boron trifluoride dibutyl etherate

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

Riferimento

- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes, Journal of Organic Chemistry, 2000, 65(15), 4712-4714

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles, Heterocyclic Communications, 2003, 9(2), 165-170

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Boron trifluoride Solvents: Water

Riferimento

- Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones, Molecules, 2019, 24(2),

Synthetic Routes 10

Condizioni di reazione

Riferimento

- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates, Heterocycles, 2001, 55(12), 2423-2429

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Photo-induced condensation reaction of p-quinones with aldehydes, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Synthesis of o-hydroxyaryl alkyl ketones, Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C

Riferimento

- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells, Bioorganic Chemistry, 2020, 100,

Synthetic Routes 14

Condizioni di reazione

Riferimento

- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids, Tetrahedron Letters, 1998, 39(23), 3957-3960

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

1-(2,5-Dihydroxyphenyl)propan-1-one Letteratura correlata

-

Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415

-

Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727

-

3. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426

938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one) Prodotti correlati

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)

- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)

- 40786-69-4(1-(2,4-Dihydroxy-3-propylphenyl)ethanone)

- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)

- 2887-61-8(2'-Hydroxybutyrophenone)

- 610-99-1(2'-Hydroxypropiophenone)

- 2295-58-1(Flopropione)

- 5792-36-9(2',4'-Dihydroxypropiophenone)

- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)

Fornitori consigliati

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso